Octyl D-Galactofuranoside Tetraacetate

Description

Significance of Furanose Ring Systems in Glycoconjugate Architecture

The furanose structure, a five-membered ring of four carbon atoms and one oxygen atom, is a fundamental motif in carbohydrate chemistry. nih.gov This ring system is a crucial component of many biologically significant molecules. nih.gov For instance, the backbones of nucleic acids, DNA and RNA, incorporate the furanose sugars deoxyribose and ribose, respectively, highlighting the structural importance of this ring system in the storage and transfer of genetic information. nih.gov

While often less thermodynamically stable than their six-membered pyranose counterparts, furanose rings offer greater flexibility. nih.gov This conformational adaptability can be critical in the context of glycoconjugates, where the shape of a carbohydrate can dictate its interaction with proteins and other biomolecules. Furanose-containing sugars are also involved in key metabolic pathways. nih.gov

Overview of D-Galactofuranose Derivatives in Contemporary Glycochemistry Research

D-Galactofuranose (D-Galf) is a notable hexofuranose found in the glycoconjugates of a wide range of pathogenic microorganisms, including bacteria, fungi, and protozoa. consensus.appglycopedia.eu Crucially, D-Galf is absent in mammals, making the metabolic pathways and enzymes involved in its synthesis and incorporation into glycoconjugates attractive targets for the development of novel antimicrobial agents. consensus.appglycopedia.eu This has spurred significant interest in the chemical synthesis of D-Galf-containing molecules for glycobiological studies. consensus.app

The synthesis of oligosaccharides, glycoconjugates, and mimetics containing D-Galf requires specialized methods for preparing galactose derivatives in the furanose configuration and for constructing specific glycosidic linkages. consensus.app These synthetic derivatives are invaluable for investigating the biosynthesis of microbial cell walls and for developing inhibitors of the enzymes involved, such as galactofuranosidases. nih.gov

Contextualization of Octyl D-Galactofuranoside Tetraacetate within Carbohydrate Synthesis and Biochemical Inquiry

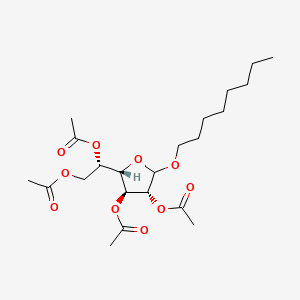

This compound is a synthetic derivative of D-galactofuranose. The key features of this molecule are the octyl group attached to the anomeric carbon and the four acetate (B1210297) groups protecting the hydroxyl functionalities of the sugar. The octyl group, a hydrophobic eight-carbon chain, imparts amphiphilic properties to the molecule, making it useful in studies involving biological membranes or as a surfactant. The acetate groups serve as protecting groups in chemical synthesis, allowing for selective reactions at other positions of the molecule. They can be removed under specific conditions to yield the free octyl D-galactofuranoside.

This compound serves as a valuable tool in biochemical research. It can be used to probe the active sites of enzymes involved in galactofuranose metabolism, such as galactofuranosyltransferases. canterbury.ac.nz The acetylated form may influence its transport across cell membranes and its interaction with hydrophobic pockets of proteins. As a multifaceted compound, it facilitates the examination of glycolipid metabolism, cell recognition phenomena, and interactions between pathogens and their hosts. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 223412-29-1 |

| Molecular Formula | C22H36O10 |

| Molecular Weight | 460.52 g/mol |

| Synonyms | [(2S)-2-Acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate |

Properties

IUPAC Name |

[(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20-,21+,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYGIWWSRQRBBQ-CJLFMRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858244 | |

| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223412-29-1 | |

| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Octyl D Galactofuranoside Tetraacetate and Analogues

Strategies for D-Galactofuranoside Precursor Synthesis

The furanose form of galactose is less thermodynamically stable than its pyranose counterpart, necessitating specific synthetic strategies to access and stabilize the five-membered ring structure. Several innovative methods have been developed to generate D-galactofuranoside precursors, which serve as crucial building blocks for the synthesis of the target compound.

Anhydro-Sugar Routes to D-Galactofuranosides

Anhydro sugars, which are formed by the intramolecular removal of a water molecule, are valuable intermediates in carbohydrate synthesis. nih.gov The 1,6-anhydro derivative of D-galactofuranose, in particular, serves as a constrained and useful precursor.

A notable and efficient three-step procedure for the synthesis of 1,6-anhydro-α-D-galactofuranose has been described. nih.govresearchgate.net This process begins with the per-O-silylation of D-galactose to form per-O-tert-butyldimethylsilyl (TBS)-β-D-galactofuranose. The key step involves the treatment of this persilylated precursor with trimethylsilyl (B98337) iodide (TMSI). This reagent facilitates the formation of a galactofuranosyl iodide, which is followed by the selective desilylation of the primary 6-O-TBS group. The resulting free 6-hydroxyl group then undergoes an intramolecular nucleophilic attack at the anomeric carbon, displacing the iodide and thereby forming the 1,6-anhydro bridge. This cascade of reactions proceeds to afford the desired 1,6-anhydro-α-D-galactofuranose in good yield. researchgate.netru.nl

Another approach involves the stannic chloride-catalyzed ring closure of methyl 2,3,5-tri-O-benzoyl-6-O-benzyl-β-D-galactopyranoside to yield 1,6-anhydro-2,3,5-tri-O-benzoyl-β-D-galactofuranose. nih.gov This anhydro compound can then be converted into suitable furanoside donors for further glycosylation reactions. nih.gov The use of silylium (B1239981) catalysts has also been explored for the condensative cyclization of persilylated galactose to provide persilylated 1,6-anhydrogalactofuranose in a single step with a high isolated yield after deprotection. ru.nl

Table 1: Selected Anhydro-Sugar Routes to D-Galactofuranoside Precursors

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| per-O-TBS-β-D-galactofuranose | TMSI | 1,6-anhydro-α-D-galactofuranose | 65% | researchgate.net |

| Methyl 2,3,5-tri-O-benzoyl-6-O-benzyl-β-D-galactopyranoside | SnCl₄ | 1,6-anhydro-2,3,5-tri-O-benzoyl-β-D-galactofuranose | Good | nih.gov |

Pyranoside-to-Furanoside Rearrangement Approaches

A fascinating and relatively recent development in carbohydrate chemistry is the pyranoside-into-furanoside (PIF) rearrangement. lsu.edu This reaction allows for the transformation of more stable, selectively O-substituted pyranosides into their corresponding furanoside isomers. uba.ar The process is typically promoted by acid and involves a per-O-sulfation step followed by a solvolytic desulfation, leading to the contraction of the six-membered ring. lsu.eduumich.edu

This rearrangement has been successfully applied to a range of galactosides. nih.gov For instance, the treatment of a benzoylated β-galactopyranoside with a suitable acid in a nonpolar solvent can induce isomerization to the corresponding β-furanoside. umich.edu One specific example demonstrated the conversion of a pyranoside to a furanoside product in a 55% isolated yield after a single-column chromatography purification. nih.gov The driving force for this rearrangement is the fact that while nonsulfated furanosides are less stable than their pyranoside counterparts, the per-O-sulfated furanoside isomers are generally energetically more favorable. ru.nlnih.gov This method provides a powerful tool for generating furanoside building blocks from readily available pyranoside precursors. uba.ar

Table 2: Example of Pyranoside-to-Furanoside Rearrangement

| Starting Material | Key Conditions | Product | Yield | Reference |

|---|

Direct Glucosylation/Galactosylation of Unprotected Monosaccharides

Methods for the direct glycosylation of unprotected monosaccharides offer a more atom-economical and step-efficient route to glycosides, avoiding the often-laborious protecting group manipulations. cymitquimica.com Such strategies rely on the inherent reactivity differences between the anomeric hydroxyl group and the other hydroxyls of the sugar.

One such method involves the use of a catalytic system comprising mandelic acid and titanium (IV) tert-butoxide. researchgate.net This system has been shown to facilitate the direct glycosylation of unprotected pentoses, leading exclusively to the formation of furanoid glycosides. While specific application to the synthesis of octyl D-galactofuranoside precursors is not explicitly detailed, the principle of favoring furanoside formation under these mild conditions is significant. Another approach utilizes unprotected N'-glycosyltoluenesulfonohydrazides, which can be activated for glycosylation through the formation of glycosyl chlorides. nih.gov These direct methods hold promise for the streamlined synthesis of furanoside precursors, although their application to galactose for the specific synthesis of an octyl D-galactofuranoside precursor would require further investigation and optimization. cymitquimica.com

Glycosylation Reactions for Octyl Moiety Installation

Once a suitable D-galactofuranoside precursor, often in the form of a glycosyl donor with a good leaving group at the anomeric position, is synthesized, the next critical step is the installation of the octyl aglycon. The stereochemical outcome of this glycosylation is of paramount importance.

Stereoselective Glycosidation Protocols, with Emphasis on 1,2-cis Selectivity

The synthesis of 1,2-cis glycosidic linkages is a well-known challenge in carbohydrate chemistry. researchgate.netnih.gov Unlike 1,2-trans glycosides, which can be readily formed with the assistance of a participating neighboring group at C-2, the formation of 1,2-cis glycosides requires carefully controlled conditions and specialized glycosyl donors.

A variety of methods have been developed to address this challenge. These include the use of conformationally constrained donors, such as those with a di-t-butylsilylene (DTBS) group protecting the 4,6-hydroxyls of a galactosyl donor, which has been shown to favor 1,2-cis glycosylation. researchgate.net The use of specific solvents can also play a crucial role; for instance, ether solvents can promote 1,2-cis glycoside formation. researchgate.net Furthermore, the development of chiral auxiliaries attached to the C-2 position of the glycosyl donor has emerged as a powerful strategy to direct the stereochemical outcome of the glycosylation. nih.gov Depending on the configuration of the auxiliary, either the 1,2-cis or the 1,2-trans product can be selectively obtained. nih.gov For furanosylation reactions, phenanthroline-catalyzed methods have been developed to provide access to the challenging 1,2-cis furanosidic linkages under mild conditions. lsu.edu

Catalyst-Mediated Glycosylations (e.g., Lewis Acid Catalysis)

Lewis acids are frequently employed as promoters in glycosylation reactions to activate the glycosyl donor and facilitate the departure of the leaving group. A range of Lewis acids, including tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), have been utilized in the synthesis of glycosides. cymitquimica.com

The choice of Lewis acid can significantly influence the stereoselectivity of the glycosylation. For example, in the glycosylation with certain galactosyl donors, using TMSOTf as a catalyst can lead to good to excellent α-selectivity (1,2-cis), while employing BF₃·OEt₂ can result in moderate to good β-selectivity (1,2-trans). cymitquimica.com This highlights the nuanced interplay between the glycosyl donor, the acceptor, and the Lewis acid catalyst in dictating the stereochemical outcome.

In the context of synthesizing alkyl galactofuranosides, iron(III) chloride (FeCl₃) has been used as a Lewis acid promoter for the glycosidation of galactose with octanol, yielding a mixture of α- and β-octyl galactofuranosides. cymitquimica.com Additionally, Lewis acid-catalyzed thioglycosidation of 1,2,3,5,6-penta-O-acyl-D-galactofuranose with various thiols, including 1-octanethiol, has been reported, demonstrating the utility of this approach for forming S-glycosidic linkages.

Table 3: Selected Catalyst-Mediated Glycosylations for Alkyl Galactoside Synthesis

| Glycosyl Donor | Acceptor | Catalyst | Product | Stereoselectivity (α:β) | Reference |

|---|---|---|---|---|---|

| Galactose | Octanol | FeCl₃ | Octyl galactofuranoside | 1:4.9 | cymitquimica.com |

| 1,2,3,5,6-Penta-O-acyl-D-galactofuranose | 1-Octanethiol | Lewis Acid | Octyl 1-thio-D-galactofuranoside | Not specified | |

| 1,2-Cyclopropaneacetylated galactosyl donor | Various alcohols | TMSOTf | 2-C-acetylmethyl-α-galactosides | Good to excellent α | cymitquimica.com |

Acetylation and Regioselective Protecting Group Manipulations

The synthesis of a specific target like Octyl D-Galactofuranoside Tetraacetate, where all free hydroxyls are acetylated, is the final step in a longer process that relies heavily on protecting group chemistry. Monosaccharides are polyhydroxylated molecules, which makes regioselective protection and deprotection of their hydroxyl groups a central challenge in carbohydrate chemistry. rsc.org To construct oligosaccharides or introduce specific functionalities, most hydroxyl groups must be temporarily masked by protecting groups, while the specific group involved in a coupling reaction must be left free or selectively deprotected. rsc.orgresearchgate.net

The choice of protecting groups is critical as they can influence the reactivity of the molecule and the stereoselectivity of glycosylation reactions. researchgate.net Acetyl groups, as found in the target molecule, are common protecting groups. However, during the synthesis, a combination of different types of protecting groups is often necessary to achieve the desired outcome. wiley-vch.de

Regioselective Acylation Techniques for Hydroxyl Group Differentiation

Regioselective acylation allows for the protection of one or more specific hydroxyl groups in the presence of others. This differentiation is fundamental for the stepwise synthesis of complex carbohydrates. rsc.org Various methods have been developed to achieve this selectivity.

One strategy involves the use of organotin reagents, which can activate a specific hydroxyl group towards acylation. Another powerful technique is the use of boronic acid derivatives. For instance, in a study on the regioselective galactofuranosylation of acceptors with multiple free hydroxyls, diphenylborinic acid 2-aminoethyl ester (DPBA) was used as an inducer of regioselectivity. acs.org This method relies on the transient formation of a borinate adduct with a cis-diol, which directs the glycosylation to a specific equatorial hydroxyl group. acs.org While effective in directing the reaction, this particular method was sometimes hampered by the formation of orthoester byproducts. acs.org

Enzyme-catalyzed reactions also offer high regioselectivity. Lipases can be used for the selective acylation or deacylation of sugar derivatives under mild conditions. The development of methods that allow for the protection of all but one or two hydroxyl groups, or the selective deprotection of a uniformly protected carbohydrate, are areas of active research. rsc.org

Sequential Protection and Deprotection Strategies

Complex carbohydrate synthesis relies on orthogonal protection strategies, where different classes of protecting groups can be removed under specific conditions without affecting others. rsc.orgwiley-vch.de This allows for a planned, sequential unveiling of reactive sites.

A typical strategy involves the use of "permanent" and "temporary" protecting groups. wiley-vch.detohoku.ac.jp

Permanent Groups: These are stable throughout many reaction steps and are typically removed at the end of the synthesis. Benzyl (B1604629) (Bn) ethers are widely used as permanent protecting groups because they are stable to both acidic and basic conditions and can be removed by catalytic hydrogenation. wiley-vch.de

Temporary Groups: These are removed at specific stages to allow for further reactions at that position. Common temporary groups include esters (like acetate (B1210297) and benzoate), which can be removed with base (e.g., NaOMe in methanol), and silyl (B83357) ethers (like TBDPS or TIPS), which are typically removed with fluoride (B91410) sources (e.g., TBAF). wiley-vch.de

For example, in the synthesis of a galactofuranoside building block, a primary alcohol at C-6 might be selectively protected with a bulky trityl or silyl group. The remaining hydroxyls could then be protected as benzyl ethers. Subsequent removal of the temporary silyl group would free the C-6 hydroxyl for glycosylation. This sequential approach is essential for building defined oligosaccharide structures. wiley-vch.de The strategic placement of an acyl group, such as a benzoate, at the C-2 position is often used to provide anchimeric assistance, directing the formation of a 1,2-trans-glycosidic linkage. researchgate.net

Table 2: Orthogonal Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

|---|---|---|---|

| Benzyl Ether | Bn | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid and base. wiley-vch.de |

| Acetyl Ester | Ac | NaOMe/MeOH (Basic) | Stable to acid and hydrogenation. wiley-vch.de |

| Benzoyl Ester | Bz | NaOMe/MeOH (Basic) | Stable to acid and hydrogenation; more robust than acetyl. wiley-vch.de |

| tert-Butyldiphenylsilyl Ether | TBDPS | TBAF (Fluoride source) | Stable to base and hydrogenation. wiley-vch.de |

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The synthesis of analogues of the parent compound allows for the exploration of structure-activity relationships, which is crucial for developing potential therapeutic agents or biological probes. Modifications can be made to the aglycon (the non-sugar part) or to the furanose ring itself. researchgate.netresearchgate.netrsc.org

Alkyl Chain Modifications for Aglycon Variation

The octyl group in the target compound is the aglycon. Varying the length and structure of this alkyl chain can significantly impact the biological properties of the molecule. The synthesis of such analogues involves the glycosylation of different alcohols with a suitable galactofuranosyl donor.

Research into 1,2-trans alkyl galactofuranoside mimetics has explored a variety of aglycons. researchgate.net In one study, three families of compounds were synthesized with variations in the substituent at the primary position of the furanose ring and in the pending alkyl chain. researchgate.net It was found that incorporating double alkyl chains at C-1 and a polar group on the furanose ring enhanced mycobacteriostatic activity. researchgate.net This demonstrates that modifications to the aglycon are a viable strategy for tuning the biological profile of galactofuranosides. The synthesis of these analogues follows the same fundamental glycosylation strategies, simply substituting a different alcohol for n-octanol in the key coupling step.

Furanose Ring Substituent Variations (e.g., Deoxy- and Fluoro-derivatives)

Modifying the furanose ring by replacing hydroxyl groups with hydrogen (deoxy-derivatives) or fluorine (fluoro-derivatives) is a common strategy to create carbohydrate mimetics. researchgate.netrsc.org These changes can alter hydrogen bonding capabilities and metabolic stability.

The synthesis of deoxy-derivatives , such as 5-deoxy-β-D-galactofuranosides, has been achieved from starting materials like D-galacturonic acid. One route involved a photoinduced electron transfer for deoxygenation. The resulting methyl 5-deoxy-α-L-arabino-hexofuranoside was then converted to a per-O-acetylated donor, which could be used in glycosylation reactions.

The synthesis of fluoro-derivatives often involves nucleophilic substitution reactions where a good leaving group, such as a tosylate or mesylate, is displaced by a fluoride ion from a source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net For example, the synthesis of 3-deoxy-3-fluoro-β-D-galactopyranoside derivatives involved sequential tritylation, benzoylation, and detritylation to create a selectively protected acceptor. nih.gov This acceptor was then used in a glycosylation reaction to build a larger oligosaccharide containing the fluoro-sugar unit. nih.gov The introduction of fluorine can be challenging, but reagents like diethylaminosulfur trifluoride (DAST) are also commonly used for deoxyfluorination. rsc.org The synthesis of 2-deoxy-2-fluoro derivatives is often achieved through electrophilic addition to the double bond of a glycal. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-Iodosuccinimide |

| Trifluoromethanesulfonic acid |

| Copper(II) triflate |

| Silver triflate |

| 1-Benzenesulfinyl piperidine |

| Triflic Anhydride |

| Diphenylborinic acid 2-aminoethyl ester |

| 5-deoxy-β-D-galactofuranoside |

| D-galacturonic acid |

| methyl 5-deoxy-α-L-arabino-hexofuranoside |

| 3-deoxy-3-fluoro-β-D-galactopyranoside |

| Tetrabutylammonium fluoride |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the detailed structural analysis of organic molecules like Octyl D-Galactofuranoside Tetraacetate in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms stereochemistry, and offers profound insights into the conformational preferences of the furanose ring.

¹H and ¹³C NMR Chemical Shift Analysis for Detailed Structural Elucidation

The ¹H and ¹³C NMR spectra provide the foundational data for structural verification. The chemical shifts (δ) of the nuclei are indicative of their local electronic environment.

In the ¹H NMR spectrum, the anomeric proton (H-1) is typically found in the downfield region, its chemical shift and coupling constant being diagnostic of the α or β configuration. For a 1,2-trans glycoside like a β-D-galactofuranoside, the anomeric proton signal is expected to appear as a doublet with a small coupling constant (typically 0-2 Hz). nih.gov The protons of the furanose ring (H-2 to H-5) and the exocyclic side chain (H-6a, H-6b) resonate in the range of approximately 3.5 to 5.5 ppm. The four acetate (B1210297) methyl groups give rise to sharp singlet peaks in the upfield region, typically between 1.9 and 2.1 ppm. The signals for the octyl chain appear further upfield, with the methylene (B1212753) group attached to the glycosidic oxygen (O-CH₂-) resonating around 3.5-3.9 ppm, and the terminal methyl group appearing near 0.8-0.9 ppm. nih.gov

The ¹³C NMR spectrum shows distinct signals for each carbon atom. The anomeric carbon (C-1) is the most downfield of the sugar carbons, often appearing above 100 ppm. researchgate.net The other ring carbons (C-2 to C-5) and the exocyclic C-6 resonate between approximately 60 and 85 ppm. The carbonyl carbons of the four acetate groups are found in the highly deshielded region of 169-171 ppm, while their corresponding methyl carbons are located upfield around 20-21 ppm. The carbons of the octyl chain are observed in the 14-32 ppm range. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Octyl β-D-Galactofuranoside Tetraacetate (Note: These are typical, predicted values based on related structures. Actual experimental values may vary.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Furanose Ring | ||

| H-1 | ~5.0 - 5.2 (d) | ~101 - 103 |

| H-2 | ~4.8 - 5.0 | ~78 - 80 |

| H-3 | ~5.2 - 5.4 | ~75 - 77 |

| H-4 | ~4.2 - 4.4 | ~80 - 82 |

| H-5 | ~4.3 - 4.5 | ~70 - 72 |

| H-6a, H-6b | ~4.0 - 4.2 | ~62 - 64 |

| Acetate Groups | ||

| 4 x -OCOCH₃ | ~1.9 - 2.1 (s) | ~20 - 21 |

| 4 x -C O- | - | ~169 - 171 |

| Octyl Chain | ||

| O-CH₂ - | ~3.5 - 3.9 (m) | ~68 - 70 |

| -(CH₂)₆- | ~1.2 - 1.6 (m) | ~22 - 32 |

| -CH₃ | ~0.8 - 0.9 (t) | ~14 |

Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR suggests assignments, 2D NMR experiments are required for definitive proof of the molecular structure by establishing through-bond connectivities.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the same spin system. For this compound, it would show cross-peaks between adjacent protons, such as H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5, allowing for a sequential "walk" around the furanose ring. Similarly, it confirms the connectivity of the protons along the octyl chain.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond adjacent protons, showing couplings between all protons within a single spin system. A cross-peak between H-1 and H-4, for instance, confirms they belong to the same galactofuranose ring. This is particularly useful for resolving overlapping signals. uu.nl

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. HSQC is crucial for the unambiguous assignment of all carbon signals based on the previously assigned proton signals. mdpi.com For example, the proton signal assigned to H-1 will show a cross-peak to the anomeric carbon signal (C-1).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons (typically over two or three bonds). This is vital for connecting different spin systems. Key HMBC correlations would include the anomeric proton (H-1) to the first carbon of the octyl chain (O-C H₂-), and the protons of the furanose ring to the carbonyl carbons of their respective acetate groups, confirming the sites of acetylation.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Stereochemical and Conformational Insights

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D experiments that map these spatial proximities. researchgate.netyoutube.com

For this compound, these experiments are critical for:

Confirming Anomeric Configuration: In a β-anomer, NOEs are expected between the anomeric proton (H-1) and the cis-oriented protons H-3 and H-5, whereas a 1,2-trans relationship would show no NOE between H-1 and H-2.

Determining Glycosidic Linkage Conformation: NOEs between the anomeric proton (H-1) and protons on the octyl chain (specifically on the first and second carbons) help to define the orientation around the glycosidic bond.

Elucidating Furanose Ring Pucker: The five-membered furanose ring is flexible and exists in a dynamic equilibrium of non-planar conformations (envelope and twist forms). nih.gov Intra-ring NOEs, such as those between H-1 and H-4 or H-2 and H-5, provide distance constraints that, when combined with coupling constant analysis, help to model the preferred ring conformation in solution.

Analysis of Vicinal Coupling Constants (³JHH) for Furanose Ring Conformational Preferences

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the two protons, as described by the Karplus equation. This relationship is fundamental to analyzing the conformation of cyclic systems.

In furanosides, the ring is not static but typically exists in a rapid equilibrium between two major conformational families, often described as North (N) and South (S) conformers on the pseudorotational wheel. nih.gov The observed ³JHH values are a population-weighted average of the coupling constants in these distinct conformations. acs.org

For galactofuranosides, key coupling constants include:

³J₁,₂: A small value (~0-2 Hz) is characteristic of a 1,2-trans relationship (β-anomer), while a larger value (~4-5 Hz) indicates a 1,2-cis relationship (α-anomer). nih.gov

³J₂,₃ and ³J₃,₄: The values of these couplings are highly sensitive to the ring pucker. Their analysis allows for the determination of the predominant envelope (E) or twist (T) conformations of the furanose ring. For example, a very small or near-zero coupling constant can indicate a dihedral angle close to 90°, providing a strong constraint for conformational modeling. rsc.org

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) of Acetylated Derivatives

As a volatile acetylated derivative, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. In the MS, the molecule is ionized (typically by electron impact, EI), causing it to fragment in a reproducible manner.

The mass spectrum generally does not show the molecular ion (M⁺) peak due to its instability. researchgate.net However, the structure can be confirmed by its characteristic fragmentation pattern:

Glycosidic Bond Cleavage: The most significant fragmentation occurs at the glycosidic bond, leading to ions corresponding to the octyl group and the sugar moiety. This can produce an oxonium ion of the peracetylated galactofuranosyl ring.

Sugar Ring Fragmentation: The sugar oxonium ion undergoes further fragmentation, often through the loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the acetyl groups, leading to a series of characteristic daughter ions. researchgate.net

Octyl Chain Fragmentation: The octyl fragment will also break down, producing a characteristic pattern of peaks separated by 14 mass units (-CH₂-). libretexts.org

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Identity |

| 331 | [Peracetylated galactofuranosyl oxonium ion]⁺ |

| 271 | [331 - AcOH]⁺ |

| 211 | [271 - AcOH]⁺ |

| 169 | [Ac-O=C-CH=CH-CH=O-Ac]⁺ (A key pyrylium (B1242799) ion from hexoses) |

| 113 | [Octyl cation, C₈H₁₇]⁺ or [112 + H]⁺ |

| 43 | [Acetyl cation, CH₃CO]⁺ (Often the base peak) |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique ideally suited for the analysis of moderately sized, non-volatile molecules like this compound. In a typical MALDI-TOF (Time-of-Flight) experiment, the analyte is co-crystallized with a matrix material, which absorbs the laser energy, leading to gentle desorption and ionization of the analyte, minimizing fragmentation.

For this compound, one would expect to observe prominent pseudomolecular ions, most commonly the sodium adduct [M+Na]⁺, and to a lesser extent, the potassium adduct [M+K]⁺. The theoretical monoisotopic mass of this compound (C₂₂H₃₄O₁₀) is 458.2152 g/mol . Therefore, the expected m/z values for the primary adducts would be approximately 481.2046 for [M+Na]⁺ and 497.1785 for [M+K]⁺.

Although MALDI is a soft ionization method, some in-source fragmentation can occur. The resulting mass spectrum may reveal characteristic losses of the four acetate groups (each 42.0106 Da) and the octyl group (113.1330 Da). Analysis of acetylated glycans by MALDI-MS often shows a series of peaks corresponding to these successive losses, providing valuable structural information. nih.gov For instance, the loss of an acetyl group (CH₃CO) would result in a fragment ion. The fragmentation pattern can help to confirm the presence and number of acetyl substituents.

Table 1: Theoretical m/z Values for Expected Ions of this compound in MALDI-MS

| Ion | Chemical Formula | Theoretical Monoisotopic m/z |

| [M+H]⁺ | C₂₂H₃₅O₁₀⁺ | 459.2225 |

| [M+Na]⁺ | C₂₂H₃₄NaO₁₀⁺ | 481.2044 |

| [M+K]⁺ | C₂₂H₃₄KO₁₀⁺ | 497.1783 |

| [M-CH₃CO+Na]⁺ | C₂₀H₃₁NaO₉⁺ | 439.1938 |

| [M-C₈H₁₇+Na]⁺ | C₁₄H₁₇NaO₁₀⁺ | 368.0765 |

Note: These are theoretical values. Observed m/z may vary slightly.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound and its fragments. By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed elemental formula, a high degree of confidence in the molecular formula can be achieved.

For this compound (C₂₂H₃₄O₁₀), an HRMS measurement of the [M+Na]⁺ ion would be expected to yield a value very close to 481.2044. The high mass accuracy of HRMS is crucial for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). The use of techniques like electrospray ionization (ESI) coupled with HRMS is common for such analyses. nih.gov

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related furanoside structures provides significant insight into its likely conformation. nih.govacs.org

The five-membered furanose ring is inherently more flexible than a six-membered pyranose ring and can adopt a variety of puckered conformations, most commonly described as either envelope (E) or twist (T) forms. nih.gov In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms. The specific conformation adopted by the galactofuranose ring in the solid state will be influenced by the steric demands of the bulky acetyl groups and the anomeric octyl substituent, as well as by intermolecular packing forces within the crystal lattice.

Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/Type |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral space group (e.g., P2₁, P2₁2₁2₁) |

| Ring Pucker | Envelope (E) or Twist (T) |

| Key Intermolecular Forces | Van der Waals, Dipole-Dipole |

Note: This table is predictive and based on the analysis of similar carbohydrate structures.

Circular Dichroism (CD) Spectroscopy for Chirality and Solution Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. acs.org For this compound, the acetyl groups, specifically the carbonyl (C=O) moieties, act as the primary chromophores. nih.gov

The CD spectrum of this compound will be highly sensitive to the spatial arrangement of these acetyl groups, which is in turn dictated by the conformation of the galactofuranose ring. creative-biostructure.com Any changes in the ring's puckering or the rotational conformation of the acetyl groups will lead to changes in the CD spectrum. This makes CD spectroscopy an excellent tool for probing the solution-state conformational dynamics of the molecule. nih.gov

Typically, the n → π* transition of the ester carbonyl group gives rise to a CD signal in the far-UV region (around 210-240 nm). The sign and intensity of the Cotton effect (the characteristic shape of the CD band) can provide information about the local stereochemical environment of the chromophores. By studying the CD spectrum as a function of solvent or temperature, one can gain insights into the conformational flexibility and the equilibrium between different conformers in solution. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum mechanical calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecules like Octyl D-Galactofuranoside Tetraacetate. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the electron distribution and predict molecular properties.

Detailed research on substituted galactofuranosides has demonstrated that even simple QM methods can reveal principal conformers of the five-membered galactose ring. nih.gov More advanced DFT functionals, such as PBE0 and the double-hybrid B2PLYP, along with RI-MP2 methods, have been used to investigate the conformational behavior of the galactofuranoside ring, providing results that align more closely with experimental data than simpler models. nih.gov For instance, studies on galactofuranosides with substituents have shown that the orientation of these groups can induce conformational changes in the furanoside cycle itself. nih.govnih.gov

Table 1: Representative Quantum Mechanical Reactivity Descriptors for a Model Glycoside

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -0.25 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | 0.05 |

| HOMO-LUMO Gap (Δε) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 0.30 |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | 0.25 |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | -0.05 |

Note: The values in this table are illustrative for a model glycoside and are not specific to this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the conformational landscapes and flexibility of complex molecules. Unlike the more rigid pyranose rings, furanosides are known for their significant flexibility and can adopt a wide range of conformations. nih.gov

Computational studies combining molecular dynamics and DFT have been used to understand the intrinsic conformational preferences of galactofuranose. These studies have shown that methyl α-D-galactofuranose tends to adopt E2/1E conformations, while the β-anomer prefers 1T2/1E conformations. rsc.org The conformational features of such molecules are crucial for their biological activity. bohrium.com The analysis of oligosaccharides containing furanose rings is complex due to their high ring strain and flexibility, often necessitating a combined computational and experimental approach. bohrium.com

MD simulations can track the movement of atoms over time, providing a dynamic picture of the molecule's flexibility. For this compound, MD simulations would reveal the conformational preferences of the galactofuranose ring, the flexibility of the octyl chain, and the orientation of the tetraacetate groups. Such simulations on related glycosides have been used to study their aggregation into micelles, providing insights into the behavior of the alkyl chains and headgroups in different environments.

Table 2: Key Conformational Parameters from MM/MD Simulations of a Model Galactofuranoside

| Parameter | Description | Predicted Conformations/Ranges |

| Pseudorotation Phase Angle (P) | Describes the puckering of the five-membered furanose ring. | 0° - 360° (covering various envelope and twist forms) |

| Puckering Amplitude (τm) | Describes the degree of puckering in the furanose ring. | Varies depending on specific conformation |

| Glycosidic Torsion Angles (φ, ψ) | Define the orientation of the aglycone (octyl group) relative to the sugar ring. | Multiple low-energy rotameric states |

| Acyl Group Torsions | Define the orientation of the acetate (B1210297) groups. | Flexible, with preferred orientations to minimize steric hindrance |

Note: This table represents typical parameters and expected findings from MM/MD simulations of a galactofuranoside and is not based on specific data for this compound.

Virtual Screening and Docking Studies of this compound with Protein Targets

Virtual screening and molecular docking are computational techniques used to predict the binding of small molecules to protein targets, which is crucial in drug discovery. researchgate.net While specific docking studies on this compound are not widely published, research on analogous glycosides provides a strong indication of its potential applications.

Glycoside derivatives have been investigated as inhibitors for various enzymes. For example, molecular docking studies have been performed on galactopyranoside esters with targets like the SARS-CoV-2 main protease and fungal sterol 14α-demethylase. mdpi.com In such studies, the binding affinity is estimated, often as a docking score or binding free energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site are analyzed. mdpi.comorientjchem.org

For this compound, virtual screening could be employed to identify potential protein targets. A library of protein structures could be screened to find those with binding sites complementary to the shape and chemical properties of the molecule. Subsequent molecular docking would then provide a more detailed prediction of the binding mode and affinity. For instance, docking studies on C-glycosides with the human sodium/glucose cotransporter 2 (hSGLT2) have shown that the sugar moiety is crucial for the inhibitory action. nih.gov Similarly, docking has been used to study inhibitors of β-1,4-galactosyltransferase I and human galactokinase. koreascience.krnih.gov

Table 3: Hypothetical Docking Study Results for this compound with a Model Protein Target

| Parameter | Description | Predicted Value/Observation |

| Binding Affinity (kcal/mol) | The predicted free energy of binding; more negative values indicate stronger binding. | -7.5 to -10.0 |

| Interacting Residues | Amino acids in the protein's active site that form key interactions with the ligand. | Asp, Arg, Tyr, Phe |

| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and protein. | 3-5 H-bonds involving hydroxyl and carbonyl oxygens |

| Hydrophobic Interactions | Interactions involving the octyl chain and nonpolar protein residues. | Octyl chain buried in a hydrophobic pocket |

Note: This table is a hypothetical representation of potential docking results and is not based on actual experimental data for this compound.

Structure-Activity Relationship (SAR) Modeling based on Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. creative-proteomics.com These models are invaluable for designing new molecules with enhanced or targeted activities.

For glycosides, SAR studies have revealed key structural features that influence their biological effects. For instance, in a series of galactopyranoside esters, the nature and position of acyl groups were found to be critical for their antimicrobial activity. nih.gov Computational SAR can involve the generation of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which relate the 3D properties of molecules (e.g., steric and electrostatic fields) to their activity. researchgate.net

In the context of this compound, a computational SAR study would involve synthesizing and testing a series of analogs with variations in the alkyl chain length, the number and type of acyl groups, and the stereochemistry of the sugar. The resulting activity data would then be used to build a QSAR model. Such models can predict the activity of untested compounds and provide visual maps indicating which regions of the molecule are important for activity. researchgate.net For example, a QSAR study on cardiac glycosides developed predictive models for their cytotoxic activity based on descriptors like docking scores and binding free energies. researchgate.net

Table 4: Key Components of a Computational SAR/QSAR Study for Glycoside Derivatives

| Component | Description | Example Application |

| Molecular Descriptors | Numerical representations of molecular properties (e.g., topological, electronic, steric). | Calculating properties like molecular weight, logP, and electrostatic potential for a series of analogs. |

| Statistical Model | A mathematical equation that correlates the descriptors with biological activity (e.g., multiple linear regression, partial least squares). | Developing an equation to predict the IC50 value based on key molecular descriptors. |

| Model Validation | Assessing the predictive power of the QSAR model using internal (e.g., cross-validation) and external test sets. | Using a portion of the data not included in model building to test the model's accuracy. |

| SAR Interpretation | Analyzing the model to understand which structural features are positively or negatively correlated with activity. | Identifying that increased hydrophobicity of the alkyl chain enhances a specific biological activity. |

Note: This table outlines the general methodology of a computational SAR/QSAR study.

Biochemical and Mechanistic Investigations of Octyl D Galactofuranoside Tetraacetate

Substrate Specificity and Recognition in Enzymatic Systems

The interaction of glycosylated compounds with enzymes is fundamental to understanding their biological roles. The specificity of these interactions is dictated by the three-dimensional structure of both the glycan and the enzyme's active site. For Octyl D-Galactofuranoside Tetraacetate, its potential as a substrate or inhibitor for glycosidases is of significant interest.

β-Galactosidases are enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactopyranosyl residues from carbohydrates. The high specificity of these enzymes for the pyranose form of galactose makes it unlikely that they would act on this compound, which contains a furanose ring. nih.gov The enzyme's active site is structured to accommodate the specific stereochemistry of D-galactopyranose, particularly the hydroxyl groups at the C2, C3, and C4 positions. nih.gov While β-galactosidases can tolerate a variety of aglycones (the non-sugar part of the molecule), the fundamental requirement for the galactopyranose ring remains. nih.gov

β-Galactofuranosidases , on the other hand, are specific for the furanose form of galactose and are involved in the breakdown of galactofuranose-containing glycoconjugates. nih.gov These enzymes are found in various microorganisms, including fungi and bacteria, but not in mammals, making them potential targets for antimicrobial drugs. nih.govsruc.ac.uk The substrate specificity of β-galactofuranosidases has been investigated using synthetic substrates such as p-nitrophenyl-β-D-galactofuranoside (pNP-Galf). biorxiv.orgnih.gov While direct studies on the interaction of this compound with β-galactofuranosidases are not available, it is plausible that the deacetylated form, Octyl D-Galactofuranoside, could serve as a substrate or inhibitor. The presence of the four acetate (B1210297) groups on the sugar ring would likely sterically hinder the binding of the molecule into the active site of a β-galactofuranosidase. Therefore, the enzymatic removal of these acetate groups by cellular esterases would be a prerequisite for any interaction to occur.

While specific kinetic data for the interaction of this compound with glycosidases are not available in the literature, examining the kinetics of related compounds with these enzymes can provide valuable insights.

For β-galactosidases , galactose, the product of lactose (B1674315) hydrolysis, acts as a competitive inhibitor. pogo-app.co.uk The inhibition constant (K_i) for galactose is in the millimolar range, indicating moderate inhibitory activity. Various synthetic substrates, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-galactopyranoside (pNPG), are commonly used to assay β-galactosidase activity due to the colorimetric properties of the released nitrophenol. nih.gov

For β-galactofuranosidases , kinetic studies have been performed on enzymes from different sources. For example, a β-D-galactofuranosidase from the fungus Aspergillus niger (XynD) showed Michaelis-Menten kinetics with the substrate p-nitrophenyl-β-D-galactofuranoside (pNP-β-Galf), exhibiting a K_m of 17.9 mM and a V_max of 70.6 µM min⁻¹. biorxiv.org Another β-d-galactofuranosidase from Streptomyces sp. (ORF1110) displayed a K_m of 0.25 mM and a k_cat of 3.5 s⁻¹ for the same substrate. nih.gov This enzyme was competitively inhibited by the iminosugar D-iminogalactitol with a K_i value of 65 µM. nih.gov

Given its structure, this compound, after deacetylation, could potentially act as an inhibitor of β-galactofuranosidases. The octyl chain could provide additional hydrophobic interactions within the enzyme's active site, potentially leading to stronger binding and inhibition compared to the free sugar.

Table 1: Kinetic Parameters of Selected Glycosidases with Various Substrates and Inhibitors

| Enzyme | Source | Substrate/Inhibitor | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| β-D-Galactofuranosidase (XynD) | Aspergillus niger | p-Nitrophenyl-β-D-galactofuranoside | K_m | 17.9 mM | biorxiv.org |

| β-D-Galactofuranosidase (XynD) | Aspergillus niger | p-Nitrophenyl-β-D-galactofuranoside | V_max | 70.6 µM min⁻¹ | biorxiv.org |

| β-D-Galactofuranosidase (ORF1110) | Streptomyces sp. | p-Nitrophenyl-β-D-galactofuranoside | K_m | 0.25 mM | nih.gov |

| β-D-Galactofuranosidase (ORF1110) | Streptomyces sp. | p-Nitrophenyl-β-D-galactofuranoside | k_cat | 3.5 s⁻¹ | nih.gov |

| β-D-Galactofuranosidase (ORF1110) | Streptomyces sp. | D-Iminogalactitol | K_i | 65 µM | nih.gov |

Studies on Glycosyltransferase-Mediated Reactions

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar onto a glycosyl acceptor molecule. In Mycobacterium tuberculosis, galactofuranosyltransferases are essential for the biosynthesis of the galactan core of the mycobacterial cell wall. nih.govnih.govresearchgate.net

Studies on the bifunctional galactofuranosyltransferase GlfT2 from M. tuberculosis have utilized synthetic octyl-β-D-galactofuranoside trisaccharides as acceptor substrates. nih.govnih.govresearchgate.net These studies have demonstrated that the octyl-galactofuranoside structure is recognized by GlfT2 and can act as an acceptor for the transfer of a galactofuranose unit from the donor substrate, UDP-galactofuranose (UDP-Galf). nih.govnih.govresearchgate.net This indicates that the octyl aglycon is well-tolerated by the enzyme and can serve as a hydrophobic anchor.

For this compound to act as an acceptor in such a reaction, the acetyl groups would need to be removed to expose the hydroxyl groups required for glycosidic bond formation. The presence of the bulky and hydrophobic acetyl groups would likely prevent the molecule from fitting into the active site of the glycosyltransferase. However, if these groups are removed by cellular esterases, the resulting Octyl D-Galactofuranoside could potentially interfere with galactan biosynthesis by acting as a competitive inhibitor or an alternative substrate for galactofuranosyltransferases.

Interactions with Microbial Glycoconjugates and Cellular Systems (non-clinical models)

The unique structural features of this compound, particularly its hydrophobic octyl tail and acetylated furanose headgroup, suggest potential interactions with microbial cell envelopes.

While direct studies on the mycobacteriostatic activity of this compound against Mycobacterium smegmatis are not documented, the effects of similar compounds on mycobacteria provide valuable clues. The mycobacterial cell wall is a complex and lipid-rich structure that is essential for the survival of the bacterium. researchgate.net

Studies with other octyl glycosides, such as octyl-glucoside, have shown that they can disrupt the mycobacterial cell envelope. Treatment of M. smegmatis with octyl-glucoside has been observed to affect the integrity of both the outer and cytoplasmic membranes. researchgate.net This suggests that the hydrophobic octyl chain can insert into the lipid bilayers of the cell membranes, leading to their perturbation and increased permeability.

The tetra-acetylated nature of this compound would significantly increase its lipophilicity compared to its non-acetylated counterpart. This enhanced lipophilicity could facilitate its partitioning into the lipid-rich mycobacterial cell wall, potentially leading to a more potent disruptive effect. The mycobacteriostatic activity could therefore be attributed to a detergent-like mechanism, where the compound compromises the structural integrity of the cell envelope, leading to leakage of cellular contents and ultimately cell death. Studies on related compounds have also suggested that more hydrophobic analogues exhibit better antimycobacterial activity.

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) is a powerful technique for studying ligand-receptor interactions, particularly for weak to medium affinity binders. acs.org The method allows for the identification of the specific parts of a ligand molecule, known as the binding epitope, that are in close contact with a receptor protein. acs.org This is achieved by selectively saturating the protein's NMR signals and observing the transfer of this saturation to the bound ligand.

STD-NMR has been successfully applied to study the interaction of octyl-β-D-galactofuranoside trisaccharide acceptors with the mycobacterial galactofuranosyltransferase GlfT2. nih.govnih.govresearchgate.net These studies revealed that the 'reducing' end of the trisaccharide, which is attached to the octyl chain, showed a greater enhancement in the STD spectrum, indicating that this part of the molecule is in closer proximity to the enzyme's active site. nih.gov

Table 2: Relative STD Enhancements for Octyl-β-D-Galf-(1→6)-β-D-Galf-(1→5)-β-D-Galf (Trisaccharide 2) with GlfT2

| Proton | Relative STD Enhancement (%) | Reference |

|---|---|---|

| Octyl Chain | ~20-30 | nih.gov |

| Galf I (reducing end) | 100 | nih.gov |

| Galf II | ~60-70 | nih.gov |

| Galf III (non-reducing end) | ~40-50 | nih.gov |

Note: The values are approximate and normalized to the proton with the largest enhancement.

While these studies were conducted with a purified enzyme, the STD NMR technique can, in principle, be extended to whole-cell systems. By incubating isotopically labeled M. smegmatis cells with this compound (or its deacetylated form), it would be possible to identify its cellular binding partners and map the binding epitope. This would provide valuable information on the compound's mechanism of action and could help in the design of more potent antimycobacterial agents.

Role as a Mechanistic Probe in Glycobiology Research

This compound serves as a pivotal synthetic intermediate in the creation of sophisticated molecular probes for glycobiology research. While the tetraacetate form itself is generally not the active species in enzymatic assays, its strategic use in chemical synthesis allows for the controlled and efficient production of tailored substrates and inhibitors. These resulting compounds, featuring a deprotected octyl D-galactofuranoside moiety, are instrumental in elucidating the mechanisms of various enzymes, particularly glycosyltransferases and glycosidases involved in the biosynthesis and modification of galactofuranose-containing glycoconjugates.

The presence of the octyl group is a key feature, rendering the molecule amphiphilic. This property is crucial for mimicking the natural lipid-linked or hydrophobic substrates of many membrane-associated or intracellular glycosyltransferases. The tetraacetate protection of the hydroxyl groups on the galactofuranose ring prevents unwanted side reactions during the chemical synthesis of more complex structures, such as disaccharides or other derivatives. Following the construction of the desired carbon skeleton, the acetate groups can be readily removed under mild conditions to yield the active, hydroxyl-free probe.

Detailed Research Findings:

Research in the field of mycobacterial cell wall biosynthesis has significantly benefited from probes derived from this compound. The galactan component of the mycobacterial cell wall is a key structural element and a target for novel anti-tuberculosis drugs. Enzymes involved in its synthesis, such as galactofuranosyltransferases, are of major interest.

In one line of investigation, researchers synthesized a series of n-octyl-5-(α-D-arabinofuranosyl)-β-D-galactofuranoside derivatives to probe the activity of mycobacterial arabinosyltransferases. These enzymes are responsible for transferring arabinofuranosyl residues onto a galactan core. By using synthetic acceptor substrates, which are derived from intermediates like this compound, the substrate specificity and inhibitory profiles of these crucial enzymes can be meticulously studied.

A study focused on the preparation and evaluation of several n-octyl-5-(α-D-arabinofuranosyl)-β-D-galactofuranoside derivatives as acceptor substrates for mycobacterial glycosyltransferase activity. nih.gov The findings from these investigations are summarized in the table below, which highlights the ability of these synthetic probes to act as acceptors for arabinosyltransferases.

Table 1: Activity of Synthetic Octyl Galactofuranoside Derivatives as Arabinosyltransferase Acceptors

| Compound | Description | Acceptor Activity for Arabinosyltransferase |

| 1 | Fully deprotected n-octyl-5-(α-D-arabinofuranosyl)-β-D-galactofuranoside | Low |

| 2 | Hydrophobic analogue with a blocked reducing end | Moderate |

| 3 | Analogue with modified arabinofuranosyl moiety | Low |

| 4 | Analogue with altered linkage | Negligible |

The results indicated that more hydrophobic analogues with a blocked reducing end demonstrated better activity as acceptor substrates compared to the fully deprotected disaccharide that more closely resembles the natural substrates. nih.gov This suggests that the hydrophobicity provided by the octyl chain and other modifications plays a significant role in the interaction with the enzyme's active site. Such structure-activity relationship studies, enabled by the availability of synthetic probes derived from this compound, are critical for designing potent and specific inhibitors of these essential mycobacterial enzymes.

Furthermore, the deprotected form of octyl β-D-galactofuranoside can serve as a substrate for β-D-galactofuranosidases, enzymes that cleave galactofuranoside linkages. By monitoring the enzymatic hydrolysis of this substrate, researchers can characterize the kinetic parameters and substrate specificity of these enzymes, which are also potential drug targets. The octyl group in these assays helps to maintain the substrate in solution and can influence its binding to the enzyme's active site.

Potential Applications in Chemical Synthesis and Biotechnology Non Clinical Focus

Octyl D-Galactofuranoside Tetraacetate as a Chiral Building Block in Complex Oligosaccharide Synthesis

The synthesis of complex oligosaccharides is a formidable challenge in organic chemistry, requiring a strategic assembly of monosaccharide units with precise stereochemical control. Chiral building blocks, which are enantiomerically pure molecules, are fundamental to this process. D-Galactofuranose (D-Galf) is a crucial component of glycoconjugates in various pathogenic microorganisms but is absent in mammals, making it a significant target for the development of therapeutic agents. nih.gov

This compound can be envisioned as a valuable chiral building block in this context. The synthesis of D-Galf-containing molecules necessitates the preparation of specific galactose derivatives in their furanosic form. nih.gov While direct research on the use of this compound as a building block is not extensively documented, the synthesis of other protected galactofuranosides for oligosaccharide assembly is well-established. ulisboa.ptresearchgate.net These syntheses often involve the use of selectively protected thioglycosides or other activated donors derived from furanose precursors.

The general strategy would involve the deacetylation of this compound at a specific position to expose a free hydroxyl group, rendering it a glycosyl acceptor. This partially deprotected galactofuranoside could then be coupled with a glycosyl donor to form a disaccharide. The octyl group at the anomeric position provides a stable linkage that is resistant to many reaction conditions used in oligosaccharide synthesis.

Table 1: Potential Regioselective Deacetylation of this compound for Use as a Glycosyl Acceptor

| Position of Deacetylation | Potential Glycosidic Linkage to be Formed |

| C-2 | (1→2)-linkage |

| C-3 | (1→3)-linkage |

| C-5 | (1→5)-linkage |

| C-6 | (1→6)-linkage |

Utilization as a Glycosyl Donor in Synthetic Glycoconjugate Assembly

A glycosyl donor is a carbohydrate that reacts with a glycosyl acceptor to form a glycosidic bond. nih.gov For a carbohydrate to act as a donor, it requires a good leaving group at the anomeric position. In this compound, the anomeric octyloxy group is not an effective leaving group under standard glycosylation conditions.

However, the compound can serve as a precursor to a highly reactive glycosyl donor. Through a process of anomeric manipulation, the octyl group could be cleaved and replaced with a more suitable leaving group, such as a halide, trichloroacetimidate, or a thioether. The acetyl protecting groups on the hydroxyls influence the reactivity and stereochemical outcome of the glycosylation reaction. The use of such activated galactofuranosyl donors is a key strategy in the synthesis of various glycoconjugates. nih.gov

Table 2: Potential Transformation of this compound into a Glycosyl Donor

| Anomeric Leaving Group | Activating Reagent/Conditions |

| Bromide/Chloride | HBr/AcOH or TiCl4 |

| Trichloroacetimidate | Trichloroacetonitrile, DBU |

| Thioethyl Glycoside | Ethanethiol, Lewis Acid (e.g., BF3·OEt2) |

| Phosphate | Phosphating agent |

Development of Carbohydrate-Based Organocatalysts and Chiral Auxiliaries

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical reactions. Carbohydrates are attractive scaffolds for the development of organocatalysts due to their inherent chirality, high density of functional groups, and structural rigidity.

While there is no specific research detailing the use of this compound for this purpose, its structure contains the necessary elements. The acetyl groups can be selectively removed or modified to introduce catalytically active moieties such as amines, thioureas, or phosphines. The galactofuranose backbone would provide a defined chiral environment, potentially inducing high stereoselectivity in reactions like aldol (B89426) additions, Michael additions, or Diels-Alder reactions. The octyl group could also be modified or used to enhance solubility in nonpolar organic solvents.

Application in Biosensor Design and Development (non-clinical)

Carbohydrate-based biosensors are analytical devices that utilize the specific binding properties of carbohydrates to detect biological molecules or pathogens. These sensors often consist of a carbohydrate ligand immobilized on a solid support, which generates a detectable signal upon binding to its target.

This compound could be a valuable component in the construction of such biosensors. After deacetylation to expose the hydroxyl groups, the octyl galactofuranoside can be immobilized on a hydrophobic surface through its octyl chain. This self-assembly would orient the carbohydrate headgroups outwards, making them available for interaction with target molecules. Such functionalized surfaces could be used in various biosensing platforms, including surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) systems, for the detection of galactose-binding proteins (lectins) or antibodies, which may be relevant in the study of microbial pathogenesis. The development of functionalized ZnO nanorods with galactose oxidase for galactose detection is an example of how galactose derivatives are used in biosensor fabrication. nih.gov

Q & A

Q. What are the established synthetic routes for Octyl D-Galactofuranoside Tetraacetate, and how is regioselectivity achieved?

The synthesis typically involves regioselective glycosylation using protective groups like benzoyl (Bz) and acetyl (Ac) to control reactivity. For example, intermediates such as 5-O-acetyl-2,3-di-O-benzoyl derivatives are synthesized to direct glycosidic bond formation. Reaction conditions (e.g., temperature, catalysts like BF₃·Et₂O) are optimized to favor β-D-galactofuranoside configurations. Purification via column chromatography ensures product isolation .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation relies on ¹H and ¹³C NMR spectroscopy to identify sugar ring conformations and acetyl/benzoyl group positions. Mass spectrometry (MS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. For stereochemical verification, 2D NMR techniques (e.g., COSY, HSQC) are critical .

Q. How is this compound applied in glycobiology research?

It serves as a substrate for studying carbohydrate-active enzymes (e.g., galactofuranosidases) and investigating glycosylation impacts on protein function. Its derivatives are used in anti-infective research, such as probing Leishmania infectivity mechanisms, though results may vary by parasite strain .

Advanced Questions

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

Key approaches include:

- Protective group tuning : Benzoyl groups enhance stability during glycosylation, while acetyl groups simplify deprotection.

- Stepwise glycosylation : Sequential addition of monosaccharides minimizes undesired cross-reactivity.

- Real-time monitoring : TLC and HPLC track intermediates to optimize reaction termination .

Q. How can structural ambiguities in complex this compound derivatives be resolved?

Advanced methods include:

- 2D NMR spectroscopy : NOESY/ROESY experiments clarify spatial arrangements of substituents.

- X-ray crystallography : Resolves absolute configurations in crystalline derivatives.

- Enzymatic assays : Hydrolysis with specific glycosidases confirms anomeric reactivity .

Q. What experimental designs leverage this compound to study enzyme-substrate interactions?

- Kinetic assays : Measure enzyme activity using spectrophotometric (e.g., p-nitrophenyl release) or fluorometric detection.

- Inhibition studies : Compare substrate analogs to identify active-site binding motifs.

- Isothermal titration calorimetry (ITC) : Quantifies binding affinities and thermodynamic parameters .

Methodological Insights

Q. How do acetyl groups influence the stability of this compound in biological assays?

Acetyl groups enhance lipophilicity , improving membrane permeability in cellular studies. However, they may hydrolyze in aqueous buffers, necessitating stability tests under physiological conditions (e.g., pH 7.4, 37°C). Pre-treatment with esterases can regenerate the active galactofuranose form .

Q. What are the best practices for handling and storing this compound?

- Storage : -20°C under anhydrous conditions to prevent acetyl group hydrolysis.

- Handling : Use inert atmospheres (e.g., argon) during synthesis to avoid oxidation.

- Safety : Despite low reported toxicity, use PPE (gloves, goggles) due to potential irritant effects of intermediates .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.